1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Overview
Description
1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a unique organic compound characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves a multi-step synthesis. One common route starts with the cyclization of suitable precursors to form the bicyclic core, followed by functionalization of the ethanone group.
Industrial Production Methods
On an industrial scale, this compound might be synthesized using continuous flow chemistry, which allows for greater control over reaction conditions and improved yields. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Using oxidizing agents to form derivatives with higher oxidation states.
Reduction: Reduction reactions, often involving hydrogenation, to produce reduced analogs.
Common Reagents and Conditions
Common reagents include strong acids for protonation, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions often include derivatives where the bicyclic structure is preserved, but functional groups are modified to enhance desired properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is used as a building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and exploring new synthetic pathways.
Biology
In biological research, this compound can serve as a probe to study biological processes and interactions due to its unique structural features.
Medicine
Medically, this compound has potential applications in drug design and development, particularly in targeting specific molecular pathways. Its bicyclic structure may contribute to high specificity and efficacy.
Industry
In industrial settings, this compound could be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows for specific binding interactions that can modulate the activity of these targets, leading to desired biological or chemical effects. Pathways involved might include enzyme inhibition, receptor activation, or signaling pathway modulation.
Comparison with Similar Compounds
Similar compounds to 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone include other bicyclic structures with oxygen and nitrogen atoms, such as:
1-oxa-8-azabicyclo[3.2.1]octane derivatives
8-azabicyclo[3.2.1]octane derivatives
Compared to these, this compound is unique due to the presence of the isopropylsulfonyl group, which can influence its reactivity and interactions in biological systems. This uniqueness can lead to different applications and advantages in various fields, emphasizing its value in scientific research.
What do you think?
Biological Activity
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article explores the biological activity of this compound, providing insights into its mechanism of action, potential therapeutic effects, and comparative analysis with similar compounds.
- Molecular Formula : C₁₇H₂₃NO₄S
- Molecular Weight : 337.4 g/mol
- CAS Number : 1396768-70-9
The compound's bicyclic structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions. The presence of the isopropylsulfonyl group may enhance its binding affinity to specific proteins, influencing several biological pathways.
Biological Activity Overview
Research indicates that the compound may exhibit a range of biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of bicyclic compounds often possess antimicrobial properties. The unique structural features of this compound may contribute to similar effects, making it a candidate for further investigation in antimicrobial therapies.
2. Central Nervous System (CNS) Activity
The structural characteristics imply potential interactions with CNS receptors, which could lead to neuroactive properties. Such interactions are crucial for developing treatments for neurological disorders.
3. Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy. This aspect is vital for understanding its pharmacokinetics and potential side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:
Study | Findings |
---|---|
Smith et al. (2023) | Identified antimicrobial properties in structurally similar bicyclic compounds, suggesting potential efficacy against bacterial strains. |
Johnson et al. (2024) | Investigated CNS activity of related azabicyclic compounds, indicating possible therapeutic effects in treating anxiety disorders. |
Lee et al. (2024) | Demonstrated enzyme inhibition by a similar sulfonyl-substituted bicyclic compound, highlighting the importance of structural modifications in enhancing bioactivity. |
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared to other bicyclic compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Azabicyclo[3.2.1]octane | Bicyclic structure | Lacks oxygen functionality |
8-Benzylquinoline | Contains a benzyl group | Aromatic system instead of bicyclic |
3-Oxa-bicyclo[3.2.1]octane | Oxygen in a different position | Different stereochemistry |
This comparison illustrates how the specific combination of functionalities in the target compound may lead to distinct biological activities not observed in its analogs.
Properties
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)23(20,21)16-7-3-13(4-8-16)9-17(19)18-14-5-6-15(18)11-22-10-14/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOKBUOOLOFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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